1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one
Overview
Description
1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a nitro group at the 5-position, a chloro group at the 3-position, and an acetyl group at the 1-position of the indazole ring. These substitutions confer unique chemical properties and reactivity to the molecule.
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications . They can act as selective inhibitors of phosphoinositide 3-kinase δ, which plays a crucial role in cellular functions such as cell growth and proliferation .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular functions . For instance, they can inhibit the activity of certain enzymes, leading to a decrease in the production of specific mediators involved in inflammatory responses .
Biochemical Pathways
For instance, they can inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), all of which play significant roles in inflammatory responses .
Result of Action
Indazole derivatives have been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 1-acetyl-3-chloroindazole using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group at the 3-position can participate in nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Reduction: 1-acetyl-3-chloro-5-aminoindazole.
Substitution: 1-acetyl-3-alkoxy-5-nitroindazole.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Indazole: The parent compound without any substitutions.
1-acetylindazole: Lacks the chloro and nitro groups.
3-chloroindazole: Lacks the acetyl and nitro groups.
5-nitroindazole: Lacks the acetyl and chloro groups.
Uniqueness: 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one is unique due to the presence of all three functional groups (acetyl, chloro, and nitro) on the indazole ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3-chloro-5-nitroindazol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O3/c1-5(14)12-8-3-2-6(13(15)16)4-7(8)9(10)11-12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEUMCDEYWSONU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218334 | |
Record name | Indazole, 1-acetyl-3-chloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68159-07-9 | |
Record name | Indazole, 1-acetyl-3-chloro-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068159079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indazole, 1-acetyl-3-chloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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